Home > Products > Screening Compounds P52962 > N-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE
N-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE -

N-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE

Catalog Number: EVT-4514706
CAS Number:
Molecular Formula: C17H15BrN4O4S
Molecular Weight: 451.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

  • Compound Description: This series of amide derivatives, including 2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5a) and 2-(2-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5c), were synthesized and evaluated for their antiproliferative activity against the human breast cancer cell line MCF7. [] These compounds exhibited promising cytotoxic activity and induced cell cycle arrest. []
  • Relevance: These compounds share the core structure of a substituted pyrazole ring with N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide. The presence of various substituents on the pyrazole and phenyl rings in both compound classes highlights the exploration of structure-activity relationships for desired biological activities. []

4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubtituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)One derivatives

  • Compound Description: This series of novel compounds combines sulfonamide functionality with a 2-Azitidinone group. [] Synthesized from 4-acyl-2-pyrazolin-5-one (APYZ), these derivatives exhibited excellent antibacterial activity compared to the standard drug streptomycin. [] Some compounds also demonstrated moderate to good antioxidant properties. []
  • Relevance: The presence of the sulfonamide group linked to the pyrazole ring in these derivatives directly relates to the sulfonamide moiety in N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide. This structural similarity suggests a potential shared mechanism of action or target for these compounds. []

S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)

  • Compound Description: RO3201195 is a highly selective inhibitor of p38 MAP kinase discovered through high-throughput screening. [] It exhibits excellent drug-like properties, including high oral bioavailability, and was selected for advancement into Phase I clinical trials. []
  • Relevance: RO3201195 and N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide share the 5-phenyl-1H-pyrazole scaffold, highlighting the importance of this core structure in medicinal chemistry. The presence of different substituents on the pyrazole ring in both compounds suggests exploration for diverse biological targets. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity observed with earlier Akt inhibitors. [] It demonstrates low activity in inducing keratinocyte apoptosis while exhibiting excellent anticancer cell proliferation potencies. []
  • Relevance: While Hu7691 and N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide differ significantly in their overall structures, they both incorporate a substituted pyrazole ring. This shared feature underscores the importance of the pyrazole moiety in medicinal chemistry and its potential for interacting with diverse biological targets. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist. [] It displays potent in vivo antiplatelet and antithrombotic activities. []
  • Relevance: This compound shares the pyrazole ring system with N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide, although with different substitutions and a more complex overall structure. This comparison highlights the versatility of the pyrazole motif in medicinal chemistry for targeting different receptors and pathways. []

4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d analog)

  • Compound Description: This pyrazolo[3,4-b]pyridine derivative is a selective inhibitor of HSP90α and HSP90β. [] The compound exhibits oral availability in mice and shows potent antitumor effects in an NCI-H1975 xenograft mouse model. []
  • Relevance: The presence of the pyrazole ring in both this HSP90 inhibitor and N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide demonstrates the importance of this heterocycle in medicinal chemistry. This structural similarity suggests the pyrazole ring may be involved in crucial interactions with target proteins. []

Properties

Product Name

N-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE

IUPAC Name

N-[4-bromo-1-[(4-methylphenyl)methyl]pyrazol-3-yl]-3-nitrobenzenesulfonamide

Molecular Formula

C17H15BrN4O4S

Molecular Weight

451.3 g/mol

InChI

InChI=1S/C17H15BrN4O4S/c1-12-5-7-13(8-6-12)10-21-11-16(18)17(19-21)20-27(25,26)15-4-2-3-14(9-15)22(23)24/h2-9,11H,10H2,1H3,(H,19,20)

InChI Key

QWHSHIGRMMHDAU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])Br

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.